molecular formula C5H9BrO B1283952 3-(Bromomethyl)tetrahydrofuran CAS No. 165253-29-2

3-(Bromomethyl)tetrahydrofuran

Cat. No. B1283952
CAS RN: 165253-29-2
M. Wt: 165.03 g/mol
InChI Key: AXQYVOIYCYAVSW-UHFFFAOYSA-N
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Description

The compound "3-(Bromomethyl)tetrahydrofuran" is a brominated organic molecule that is structurally related to tetrahydrofuran, a five-membered oxygen-containing heterocycle. It is characterized by the presence of a bromomethyl group attached to the tetrahydrofuran ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of various substituted furans and related heterocycles.

Synthesis Analysis

The synthesis of brominated furan derivatives can be achieved through various methods. For instance, the coupling reactions of 3-furylmethylmagnesium bromide with prenyl and geranyl diethyl phosphates can lead to the formation of substituted furans, as demonstrated in the synthesis of perillene and dendrolasin . Another approach involves the organocatalytic activation of N-bromosuccinimide to synthesize 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective bromocyclization has been reported .

Molecular Structure Analysis

The molecular structure of brominated furan derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and stereochemistry of the compound. For example, the synthesis of halogenated tetrahydrofurans involves stereoselective alkoxyl radical ring closures, which are influenced by the presence of the bromine atom . The molecular structure of these compounds can be elucidated using techniques such as IR, H-1 NMR, MS, and HRMS, as seen in the confirmation of the structure of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans .

Chemical Reactions Analysis

Brominated furan derivatives can undergo various chemical reactions, including debrominative decarboxylation, bromodecarboxylation , and radical cyclization . These reactions can lead to the formation of cyclopropane derivatives and other heterocycles . The reactivity of these compounds can be further manipulated through palladium-catalyzed cross-coupling reactions or conversion into different heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and related brominated furan derivatives are influenced by the bromine substituent. The presence of bromine can increase the density and boiling point of the compound compared to its non-brominated analogs. The bromine atom also imparts a higher reactivity to the molecule, making it a versatile intermediate in organic synthesis. The solubility of these compounds can vary depending on the nature of the substituents and the solvent used.

Scientific Research Applications

Multienzymatic Stereoselective Cascade Process

3-(Bromomethyl)tetrahydrofuran is used in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for biologically active products like drugs, flavors, and agrochemicals. A multienzymatic stereoselective cascade process has been utilized for this purpose, showcasing its application in efficient and stereocontrolled methodology (Brenna et al., 2017).

Isoprenylation of Aldehydes and Ketones

This compound is involved in the isoprenylation of aldehydes and ketones, as demonstrated in the synthesis of (±)-Ipsdienol and (±)-Ipsenol. This process highlights its role in forming isoprenylated alcohols, contributing to the field of organic synthesis (Tokuda et al., 1993).

Stereoselective Synthesis of Dihydrofurans

In the preparation of multi-substituted dihydrofurans, this compound serves as a valuable intermediate. These dihydrofurans are significant for the synthesis of natural products and pharmaceuticals, emphasizing its importance in regioselective and efficient synthesis methods (Zhang et al., 2007).

Synthesis of Bromomethyl-Substituted Compounds

The compound is crucial in the synthesis of bromomethyl-substituted compounds like 2-bromomethyl-2,3-dihydrobenzofurans. These compounds have high functional value, illustrating its use in creating complex molecular structures (Furst et al., 2020).

Ring-Expansion to Tetrahydropyran and Tetrahydrofuran

This compound is used in ring-expansion reactions, leading to the formation of tetrahydropyran and tetrahydrofuran derivatives. This application is significant in the field of organic chemistry for the construction of complex rings (Tokumasu et al., 1998).

Safety and Hazards

3-(Bromomethyl)tetrahydrofuran is classified as a combustible liquid. It is harmful if swallowed and causes serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

3-(bromomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-5-1-2-7-4-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQYVOIYCYAVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556932
Record name 3-(Bromomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165253-29-2
Record name 3-(Bromomethyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)oxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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